Tensyuic acid B

Description

Structure

3D Structure

Properties

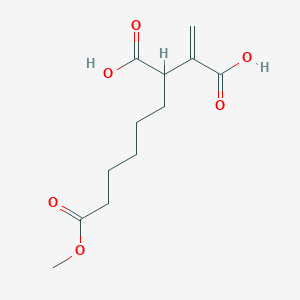

Molecular Formula |

C12H18O6 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-(6-methoxy-6-oxohexyl)-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C12H18O6/c1-8(11(14)15)9(12(16)17)6-4-3-5-7-10(13)18-2/h9H,1,3-7H2,2H3,(H,14,15)(H,16,17) |

InChI Key |

ZMTXIFCPSXJBPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC(C(=C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Discovery, Isolation, and Natural Production Research of Tensyuic Acid B

Fungal Strain Identification and Characterization: Aspergillus niger FKI-2342 as a Producer Organism

Tensyuic acid B was first discovered and isolated from the culture broth of the fungal strain Aspergillus niger FKI-2342. jst.go.jpebi.ac.ukkitasato-u.ac.jp This particular strain was originally isolated from a soil sample collected in Nagasaki, Japan. scielo.br Aspergillus niger is a well-known filamentous fungus that is ubiquitous in the environment and is recognized for its capacity to produce a diverse array of secondary metabolites, including various organic acids and enzymes. biotechlink.orgnih.gov The FKI-2342 strain was identified as a producer of a series of related compounds, collectively named tensyuic acids, which are all derivatives of alkylitaconic acid. jst.go.jpnih.govresearchgate.net

The characterization of Aspergillus niger FKI-2342 involved standard microbiological techniques. The fungus was cultured on various media, such as CYA (Czapek Yeast Extract Agar), to observe its growth and morphology. researchgate.net The production of tensyuic acids, including this compound, is a characteristic feature of the secondary metabolism of this specific strain. frontiersin.org

Isolation Methodologies for this compound from Fungal Culture Broth

The isolation of this compound from the fermentation broth of Aspergillus niger FKI-2342 involves a multi-step process combining solvent extraction and chromatographic techniques. jst.go.jpnih.govresearchgate.net

The initial step in the isolation process is typically solvent extraction. jst.go.jpnih.govresearchgate.net After the cultivation of Aspergillus niger FKI-2342, the culture broth is separated from the fungal mycelia. The broth, containing the secreted secondary metabolites, is then extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. researchgate.net This process partitions the compounds of interest, including this compound, from the aqueous culture medium into the organic solvent phase. The solvent is then evaporated to yield a crude extract containing a mixture of compounds.

Following solvent extraction, the crude extract undergoes further purification using chromatographic methods to isolate this compound from other metabolites. jst.go.jpnih.govresearchgate.net

Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to silica gel column chromatography. This technique separates compounds based on their polarity. A solvent system of varying polarity is used to elute the compounds from the column, allowing for the separation of different fractions.

High-Performance Liquid Chromatography (HPLC): The fractions containing tensyuic acids are further purified using High-Performance Liquid Chromatography (HPLC). jst.go.jpnih.govresearchgate.net Reversed-phase HPLC is a common method where a nonpolar stationary phase and a polar mobile phase are used. researchgate.net This technique provides high resolution, enabling the separation of closely related compounds like the different tensyuic acids from each other. researchgate.net The elution order of the tensyuic acids in reversed-phase HPLC has been reported as F, A, B, C, D, and E. researchgate.net

Solvent Extraction Techniques

Exploration of Alternative Microbial Sources for this compound Production

While Aspergillus niger FKI-2342 is the original and primary source of this compound, research has extended to exploring other microbial producers.

The search for novel bioactive compounds has led researchers to investigate marine environments. As part of this effort, marine-derived strains of Aspergillus niger have been screened for their potential to produce secondary metabolites. nih.gov For instance, a study on the marine-sponge-derived strain Aspergillus niger L14 revealed the production of Tensyuic acid E and Tensyuic acid F, indicating that marine isolates of this species also possess the biosynthetic capability for this class of compounds. nih.gov This suggests that marine environments are a promising source for discovering new strains of Aspergillus niger that may produce this compound or other related bioactive molecules.

Production Yield Analysis under Laboratory Conditions

The production levels of alkylcitric acids, including the tensyuic acids, under standard laboratory conditions are generally reported to be in the low range of nanograms to milligrams per liter (ng/L to mg/L). nih.gov For instance, the natural production of a related compound, hexylitaconic acid, by different Aspergillus niger strains was found to be 14 mg/L. nih.gov While specific yield data for this compound from the FKI-2342 strain is not extensively detailed in the provided search results, the general low yield highlights the challenges in obtaining large quantities of these compounds from natural fermentation. Research into optimizing fermentation conditions and genetic engineering of the producing strains could potentially lead to increased production yields. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Tensyuic Acid B

Elucidation of Alkylcitric Acid Biosynthesis in Filamentous Fungi

Alkylcitric acids, including the tensyuic acids, are characterized by a unique chemical architecture derived from fundamental metabolic building blocks. nih.gov Their biosynthesis is analogous in its initial stages to that of other well-known fungal organic acids, such as itaconic acid. nih.govbiorxiv.org

The biosynthesis of the alkylcitrate scaffold begins with the condensation of two key intermediates from central carbon metabolism: acetyl-CoA and oxaloacetic acid. nih.govbiorxiv.org This reaction, catalyzed by a citrate (B86180) synthase, forms citric acid, a primary metabolite and a critical node in the tricarboxylic acid (TCA) cycle. nih.govbiorxiv.org This initial step firmly links the production of alkylcitric acids to the primary metabolic status of the fungus, with the availability of these precursors directly influencing the potential yield of the final secondary metabolites. researchgate.net

Alkylcitric acids are structurally defined by two distinct moieties: a hydrophilic "head" derived from citric acid and a hydrophobic saturated alkyl "tail". nih.govresearchgate.netresearchgate.net Following the initial formation of citric acid, the pathway diverges to construct the complete alkylcitrate molecule. The citrate-derived portion forms the core acidic functionality of the compound. nih.govresearchgate.net The saturated alkyl "tail" is synthesized by a fatty acid synthase, which generates a hydrocarbon chain of a specific length. nih.gov This dual-origin structure is a hallmark of this class of compounds, with variations in the length of the alkyl tail contributing to the diversity of alkylcitrates observed in nature, including the different forms of tensyuic acids. nih.gov

Role of Acetyl-CoA and Oxaloacetic Acid as Initial Precursors

Genetic Basis of Tensyuic Acid Biosynthesis in Aspergillus niger

In fungi, the genes required for the production of a specific secondary metabolite are typically organized into biosynthetic gene clusters (BGCs). nih.govbiorxiv.org This genomic arrangement facilitates coordinated regulation and potential horizontal gene transfer. biorxiv.org Extensive research in Aspergillus niger has led to the identification and functional characterization of the BGC responsible for producing alkylcitric acids like tensyuic acid B. nih.govresearchgate.netcore.ac.uk

Through genomic analysis and prediction tools, a putative BGC for alkylcitric acid production has been located on Chromosome VIII in Aspergillus niger. nih.govresearchgate.net This cluster contains the essential genes for the synthesis of the alkylcitrate backbone, including a fatty acid synthase for the tail and a dehydratase, among other tailoring enzymes. nih.gov The identification of this BGC was a critical step, providing a genetic roadmap for understanding and manipulating the production of these compounds. core.ac.uk While many predicted BGCs in fungi remain uncharacterized, or "orphan," the targeted investigation of this cluster has successfully linked it to the production of alkylcitrates. nih.gov

The expression of genes within a BGC is often controlled by a specific, in-cluster transcriptional regulator. mdpi.com For the alkylcitrate cluster in A. niger, the gene akcR (annotated as NRRL3_11765) was identified as the key pathway-specific transcriptional regulator. nih.govresearchgate.netresearchgate.net Functional analysis through overexpression of akcR decisively confirmed its role; this genetic modification "activated" the otherwise silent BGC, leading to the production and secretion of significant quantities of seven different alkylcitric acids. nih.govnih.gov This finding not only established the function of akcR but also demonstrated a powerful strategy for awakening dormant metabolic pathways to discover novel compounds and increase the yield of known ones. nih.govresearchgate.net

Further diversification of the alkylcitrate scaffold involves tailoring enzymes, one of the most important being a decarboxylase. The conversion of hexylaconitic acid to hexylitaconic acid, a structural relative of tensyuic acid, requires a cis-aconitate decarboxylase. nih.govbiorxiv.org Analysis of orthologous gene clusters in other Aspergillus species, such as A. oryzae, revealed an in-cluster gene with high similarity to cis-aconitate decarboxylase (cadA). nih.govresearchgate.net

Interestingly, in A. niger, the orthologue of this gene (designated cadA, formerly NRRL3_00504) is not part of the main BGC on Chromosome VIII but is located on a different chromosome. nih.govresearchgate.netnih.gov To verify its function, researchers co-overexpressed both akcR and cadA. nih.govbiorxiv.org This dual overexpression resulted in a significant metabolic shift: the primary products changed from hexylaconitic acids to hexylitaconic acids. nih.govnih.gov This experiment provided definitive evidence that the unlinked cadA gene encodes a functional decarboxylase that acts on an intermediate in the alkylcitric acid pathway, showcasing a biosynthetic model that involves both clustered and unlinked genes. nih.gov

Putative Role of Cytosolic Citrate Synthase (citB) in Tensyuic Acid Production

The biosynthesis of tensyuic acids, which are alkyl-itaconic acids, is believed to involve a dedicated gene cluster. researchgate.net In Aspergillus niger, a gene encoding a putative cytosolic citrate synthase, citB, is found within a cluster suggested to be responsible for tensyuic acid biosynthesis. researchgate.netnih.gov This is noteworthy because the canonical citrate synthase, CitA, is located in the mitochondria as part of the Krebs cycle. nih.govmdpi.comresearchgate.net The CitB protein, however, lacks a mitochondrial targeting sequence, implying its function is localized to the cytosol. nih.gov

The role of cytosolic citrate is central to the production of itaconic acid and its derivatives. mdpi.com Citrate is the precursor for cis-aconitate, which is then converted to itaconic acid. nih.govwikipedia.orgfrontiersin.org Research has demonstrated that the overexpression of citB in an engineered A. niger strain, already containing the itaconic acid biosynthesis cluster from Aspergillus terreus, led to a significant increase in itaconic acid production. researchgate.netnih.govmdpi.com This suggests that increasing the cytosolic pool of citrate directly enhances the metabolic flux towards itaconic acid derivatives like tensyuic acid. By targeting itaconic acid production to the cytosol through citB overexpression, researchers have been able to boost yields significantly while minimizing the formation of side products. nih.gov This highlights the critical role of a cytosolic citrate supply, facilitated by CitB, in the efficient production of these compounds. researchgate.netnih.gov

Enzymatic Mechanisms in this compound Biogenesis

The formation of this compound and its related compounds involves a series of complex enzymatic reactions that modify a core alkylcitric acid structure. researchgate.netfrontiersin.org The biosynthetic pathway relies on key enzymes that introduce specific chemical moieties, leading to the diverse family of tensyuic acids. researchgate.net

Proposed Roles of Modifying Enzymes (Hydroxylases, Dehydratases)

The structural diversity of tensyuic acids and related alkylitaconic acids suggests the involvement of various modifying enzymes after the initial synthesis of the basic alkylitaconic acid structure. researchgate.net Among these, hydroxylases and dehydratases are proposed to play crucial roles. researchgate.net

Hydroxylases, such as P450 monooxygenases, are likely responsible for introducing hydroxyl groups at specific positions on the alkyl side chain of the precursor molecule. frontiersin.org This hydroxylation is a key step in the biosynthesis of related compounds like sporothriolide (B120571) and canadensolide, where an alkylitaconic acid is first hydroxylated on the alkyl chain. researchgate.net Following hydroxylation, a dehydratase enzyme is proposed to facilitate a dehydration and condensation reaction, leading to the formation of ring structures, such as the γ-butyrolactone ring found in many bioactive metabolites derived from alkylitaconic acids. frontiersin.orgresearchgate.net While not all tensyuic acids contain these rings, the presence of hydroxylated intermediates suggests that these enzymes are part of the broader biosynthetic network.

Mechanisms of Conversion from Aconitic Acid to Itaconic Acid Derivatives

The conversion of a cis-aconitate derivative to an itaconate derivative is a pivotal step in the biosynthesis of tensyuic acids. This reaction is analogous to the well-studied itaconic acid pathway in Aspergillus terreus. nih.govfrontiersin.orgatamanchemicals.com In that pathway, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconic acid. wikipedia.orgfrontiersin.org

In the context of tensyuic acid biosynthesis in Aspergillus niger, the process begins with the formation of an alkyl-substituted citrate derivative. frontiersin.org This is followed by dehydration, mediated by an enzyme like 2-methylcitrate dehydratase (AkcC), to produce an alkyl-aconitic acid (e.g., hexylaconitic acid A). frontiersin.org The final key step is a decarboxylation reaction to yield the alkyl-itaconic acid core (e.g., hexylitaconic acid B). frontiersin.org An enzyme with hexylaconitic acid decarboxylase activity, encoded by a gene analogous to cadA, is responsible for this conversion. researchgate.netfrontiersin.orgresearchgate.net The discovery and characterization of this decarboxylase have been crucial in understanding how the itaconic acid moiety of tensyuic acids is formed. researchgate.net

Specificity of O-Methylation and O-Ethylation Processes Leading to this compound and Related Congeners

The final structural diversification of tensyuic acids, including the formation of this compound, involves highly specific O-methylation and O-ethylation reactions. frontiersin.org These modifications are catalyzed by transferase enzymes that are not located within the primary alkylcitric acid gene cluster. frontiersin.org

The biosynthesis of tensyuic acids can result in various O-methylated and O-ethylated forms of the hexylitaconic acid backbone. frontiersin.org For example, Tensyuic acids B, C, and D are described as O-methylated and O-ethylated versions of a hexylitaconic acid precursor. frontiersin.org The enzymes responsible for these modifications, likely O-methyltransferases, exhibit regiospecificity, meaning they add methyl or ethyl groups to specific hydroxyl or carboxyl positions on the molecule. nih.gov The order of these modifications can also be crucial; for instance, in the biosynthesis of other complex natural products, the methylation of one position can be a prerequisite for the methylation of another. nih.gov The low abundance of some tensyuic acid congeners may be explained by the efficiency of these enzymatic methylation and ethylation steps, which rapidly convert precursor molecules into their final, modified forms. frontiersin.org

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers powerful strategies to increase the production of valuable secondary metabolites like this compound. nih.govnih.govrsc.org By manipulating the expression of key genes within the biosynthetic pathway, it is possible to enhance metabolic flux towards the desired compound and increase final titers. mdpi.comresearchgate.net

Overexpression of Key Biosynthetic Genes (e.g., akcR, cadA, citB)

A primary strategy for boosting the production of tensyuic acids and their precursors is the overexpression of key genes involved in their biosynthesis. researchgate.net The targeted genes typically include transcriptional regulators, core backbone synthases, and enzymes in precursor supply pathways.

akcR : This gene encodes a transcriptional regulator that controls the expression of the entire alkylcitrate gene cluster. researchgate.netresearchgate.net Overexpression of akcR in A. niger has been shown to dramatically increase the production of alkylcitric acids, with total extract yields reaching grams per liter. researchgate.net This "activation" of the gene cluster leads to the production of multiple alkylcitric acids, with hexylaconitic acid A being the predominant compound. researchgate.net

cadA : This gene encodes the crucial cis-aconitate decarboxylase, which converts the aconitic acid intermediate into the itaconic acid core structure. researchgate.netresearchgate.net Co-overexpression of the A. niger cadA ortholog along with akcR successfully shifted the production profile from primarily alkyl-aconitic acids to alkyl-itaconic acids, demonstrating its key role in the final step of the backbone synthesis. researchgate.netresearchgate.net

citB : As previously discussed, citB encodes a cytosolic citrate synthase that provides the initial precursor for the pathway. researchgate.netnih.gov Overexpression of citB in an A. niger strain engineered for itaconic acid production resulted in a substantial increase in titers, reaching up to 26.2 g/L in controlled batch cultivations. researchgate.netnih.gov This highlights that enhancing the supply of cytosolic citrate is a highly effective strategy for boosting the production of itaconic acid and, by extension, its alkylated derivatives like this compound. mdpi.com

The following table summarizes the effects of overexpressing these key genes on the production of related metabolites.

| Gene Overexpressed | Host Organism | Effect on Production | Key Findings | Reference |

| akcR | Aspergillus niger | ~8.5 g/L of total alkylcitric acid extract. | Activated the silent gene cluster, with hexylaconitic acid A comprising ~95% of the product. | researchgate.net |

| akcR + cadA | Aspergillus niger | Shifted production from hexylaconitic acids to hexylitaconic acids. | Confirmed the function of CadA as a hexylaconitate decarboxylase. | researchgate.net |

| citB | Aspergillus niger (IA producing strain) | Increased itaconic acid (IA) titers to 26.2 g/L. | Enhanced the cytosolic precursor supply, boosting final product yield. | researchgate.netnih.gov |

These studies demonstrate that a multi-faceted metabolic engineering approach, involving the overexpression of both regulatory and structural genes, is a potent strategy for achieving high-level production of this compound and related alkylcitric acids. researchgate.net

Analysis of Alkylcitric Acid Profile Shifts Resulting from Genetic Manipulation

The biosynthesis of alkylcitric acids, including this compound, in fungi like Aspergillus niger is governed by secondary metabolite gene clusters. researchgate.net Genetic manipulation of these pathways offers a powerful strategy to alter the production profile, shifting the balance from one compound to another and even generating novel derivatives. nih.gov

Research into the alkylcitric acid biosynthetic cluster in Aspergillus niger has identified a key transcriptional regulator, akcR. researchgate.netresearchgate.net Overexpression of the gene encoding this regulator has been shown to dramatically increase the total yield of alkylcitric acids. In one study, overexpression of akcR in A. niger resulted in the production of 8.5 grams of extract per liter of culture filtrate. researchgate.netresearchgate.net Analysis of this extract revealed it contained seven distinct alkylcitric acids, with Hexylaconitic acid A being the predominant compound, constituting approximately 94.1% of the total yield. researchgate.netresearchgate.net

Further investigation into the biosynthetic pathway revealed that a gene with sequence similarity to cis-aconitate decarboxylase, NRRL3_00504, is located on a different chromosome from the main alkylcitric acid gene cluster in A. niger. researchgate.netnih.gov This enzyme is hypothesized to be responsible for the conversion of hexylaconitic acid to hexylitaconic acid. nih.gov

To test this, a double overexpression strain was created, engineered to overexpress both the akcR regulator and the NRRL3_00504 decarboxylase-like gene. researchgate.netresearchgate.net This genetic manipulation resulted in a significant shift in the alkylcitric acid profile. The production landscape changed from being dominated by hexylaconitic acids to primarily yielding hexylitaconic acids. nih.govresearchgate.net This successful redirection of the metabolic flux confirms the function of the unlinked NRRL3_00504 gene in the alkylcitrate pathway. researchgate.net Furthermore, this dual-overexpression strategy led to the detection of two previously unreported alkylcitric acids, demonstrating the potential of metabolic engineering to expand the chemical diversity of this compound family. researchgate.netresearchgate.net

Table 1: Impact of Genetic Overexpression on Alkylcitric Acid Profile in A. niger

| Genetic Strain | Key Overexpressed Gene(s) | Primary Alkylcitric Acid Produced | Observed Outcome | Reference |

|---|---|---|---|---|

| Wild-Type A. niger | None | Low levels of various alkylcitric acids | Baseline production is typically low (ng-mg/L range). | researchgate.net |

| Engineered Strain 1 | akcR (Transcriptional Regulator) | Hexylaconitic Acids | Total alkylcitric acid production significantly increased. Hexylaconitic acid A accounted for ~95% of the product. | nih.govresearchgate.net |

| Engineered Strain 2 | akcR and NRRL3_00504 (Decarboxylase-like) | Hexylitaconic Acids | Metabolic flux shifted from hexylaconitic to hexylitaconic acid production. Two novel alkylcitric acids were also produced. | researchgate.netnih.govresearchgate.net |

Optimization of Fermentation Conditions and Media Components to Influence Biosynthetic Yields

The industrial-scale production of secondary metabolites like this compound is highly dependent on the optimization of fermentation process parameters. niras.com While specific optimization data for this compound is not extensively detailed, established principles from the fermentation of other Aspergillus species for organic acid and secondary metabolite production provide a clear framework for enhancing yields. biotechlink.orgresearchgate.net Key factors include the composition of the culture medium and the physical conditions during fermentation. niras.comnih.gov

Media Components: The composition of the growth medium is a critical factor influencing the yield of fungal secondary metabolites. nih.gov

Carbon Source: The type and concentration of the carbon source are paramount. Sugars such as glucose, sucrose, and maltose (B56501) are common carbon sources that yield high levels of citric acid in A. niger and are likely effective for this compound biosynthesis. researchgate.net Optimizing the initial sugar concentration is crucial, as levels that are too low or too high can inhibit production. researchgate.net For instance, in physcion (B1677767) production by Aspergillus chevalieri, increasing the glucose concentration to 30 g/L was found to be optimal. peerj.com

Nitrogen Source: Nitrogen sources such as yeast extract, ammonium (B1175870) sulfate, and corn steep liquor are essential for microbial growth and metabolite production. google.com The choice and concentration can significantly impact the final yield.

Minerals and Trace Elements: Ions like magnesium (from MgSO₄) and phosphate (B84403) (from KH₂PO₄) are often required as cofactors for enzymes in the biosynthetic pathway. researchgate.netnih.gov Their presence in optimal concentrations can enhance production. Conversely, certain ions like calcium chloride can sometimes have an inhibitory effect on acid production by promoting excessive mycelial growth. researchgate.net

Fermentation Conditions: Physical parameters during the fermentation process must be tightly controlled to maximize product yield. mdpi.com

pH: The initial pH of the medium is a critical variable. Most Aspergillus species have an optimal pH range for secondary metabolite production, typically between 4.0 and 7.0. ijcmas.com For example, the optimal initial pH for physcion production by A. chevalieri was found to be 6.6. peerj.com

Temperature: Temperature directly affects fungal growth rate and enzyme activity. peerj.com A common temperature range for Aspergillus fermentation is 25-30°C. peerj.comgoogle.com Deviations from the optimal temperature can lead to reduced yields.

Aeration and Agitation: As an aerobic process, fermentation for this compound production requires sufficient oxygen. Agitation, measured in revolutions per minute (rpm), ensures proper mixing and oxygen distribution. peerj.com The optimal agitation speed balances the need for oxygen with the potential for shear stress to damage the fungal mycelia. For A. chevalieri, a rotary shaker speed of 177 rpm was identified as ideal. peerj.com

Incubation Time: The production of secondary metabolites often occurs after the primary growth phase (log phase). nih.gov Therefore, determining the optimal fermentation duration is key. Studies on butyrolactone I production by Aspergillus terreus found that the maximum yield was achieved after 10 days of incubation, after which the yield began to decline. ijcmas.com

Table 2: General Parameters for Fermentation Optimization in Aspergillus Species

| Parameter | Typical Range Investigated | General Impact on Production | Reference Example |

|---|---|---|---|

| Carbon Source (e.g., Glucose) | 10 g/L - 150 g/L | Primary energy source; concentration must be optimized to avoid substrate inhibition. | Optimal glucose at 30 g/L for physcion production. peerj.com |

| Initial pH | 4.0 - 8.0 | Affects nutrient uptake and enzyme activity; optimal pH is strain and product specific. | Optimal initial pH of 6.6 for physcion production. peerj.com |

| Temperature | 20°C - 37°C | Controls microbial growth rate and enzymatic reaction rates. | Optimal temperature of 28°C for physcion production. peerj.com |

| Agitation Speed | 90 - 240 rpm | Ensures homogenous mixing and oxygen transfer; high shear can damage cells. | Optimal speed of 177 rpm for physcion production. peerj.com |

| Incubation Time | 5 - 15 days | Secondary metabolite production is often maximal in the stationary phase. | Optimal time of 10 days for butyrolactone I production. ijcmas.com |

Compound Names

Chemical Synthesis and Analog Design of Tensyuic Acid B

Total Synthesis Approaches to Tensyuic Acid B

A key synthesis was reported that successfully produced (±)-Tensyuic acid B. jst.go.jp The process began with dimethyl itaconate and involved a sequence of reactions including a Michael addition, hydrolysis, and subsequent transformations to yield the target molecule.

Application of Chemoselective Grignard Reactions

A critical step in the total synthesis of this compound involves a chemoselective Grignard reaction. researchgate.net Specifically, a formal S(N)2' type Grignard reaction is employed. This type of reaction is crucial for the controlled formation of carbon-carbon bonds, which is fundamental to building the carbon skeleton of the molecule. organic-chemistry.org

In the synthesis of a key intermediate, a Grignard reagent, prepared from 6-(tert-butyldiphenylsilyloxy)hexyl bromide, was reacted with dimethyl 2-methylidenesuccinate. This reaction proceeds chemoselectively, with the Grignard reagent adding to the β-position of the α,β-unsaturated ester system of the itaconate derivative in a conjugate addition fashion. This strategic application allows for the introduction of the hexyl side chain onto the itaconic acid core, a defining feature of this compound. researchgate.net The use of Grignard reagents in this manner is a powerful tool in organic synthesis for creating specific structural motifs. chem-station.com

Table 1: Key Steps in the Total Synthesis of (±)-Tensyuic Acid B

| Step | Starting Material | Key Reagents | Product/Intermediate | Purpose |

|---|---|---|---|---|

| 1 | Dimethyl 2-methylidenesuccinate | 6-(tert-butyldiphenylsilyloxy)hexylmagnesium bromide, CuI | Dimethyl 2-{[6-(tert-butyldiphenylsilyloxy)hexyl]methyl}succinate | Introduction of the C6 alkyl chain via chemoselective Grignard conjugate addition. researchgate.net |

| 2 | Dimethyl 2-{[6-(tert-butyldiphenylsilyloxy)hexyl]methyl}succinate | TBAF | Dimethyl 2-[(6-hydroxyhexyl)methyl]succinate | Deprotection of the silyl (B83357) ether to reveal the terminal alcohol. jst.go.jp |

| 3 | Dimethyl 2-[(6-hydroxyhexyl)methyl]succinate | Jones reagent | 2-[(5-Carboxypentyl)methyl]succinic acid 1,4-dimethyl ester | Oxidation of the primary alcohol to a carboxylic acid. jst.go.jp |

| 4 | 2-[(5-Carboxypentyl)methyl]succinic acid 1,4-dimethyl ester | TMSCHN2 | (±)-Tensyuic acid B dimethyl ester | Esterification of the newly formed carboxylic acid. jst.go.jp |

This table is a simplified representation of the synthetic sequence.

Utilization of Selective Esterification Techniques

Selective esterification is another pivotal technique in the synthesis of this compound. researchgate.net The structure of this compound contains two carboxylic acid groups, one of which exists as a methyl ester while the other remains a free acid. Achieving this differentiation requires a selective method.

Following the construction of the carbon skeleton, the synthetic route leads to a precursor with three carboxyl groups, two from the succinic acid moiety and one at the end of the alkyl chain. To achieve the final structure of this compound, where the side-chain carboxyl is esterified and one of the succinic acid carboxyls is also esterified, precise control is necessary. In one reported synthesis, this was achieved through a sequence of protection, oxidation, and selective esterification using diazomethane (B1218177) (TMSCHN2), followed by a final selective hydrolysis step, potentially using enzymatic methods to differentiate between the two ester groups on the succinic acid core. jst.go.jp Such techniques are essential for manipulating polyfunctional molecules and arriving at the desired natural product structure. organic-chemistry.org

Stereochemical Studies and Determination of Optical Purity of Natural this compound

This compound possesses a single stereocenter at the C2 position of the succinic acid moiety, meaning it can exist as two enantiomers. naturalproducts.net Determining the absolute stereochemistry and optical purity of the natural product is crucial for understanding its properties.

Research has been conducted to investigate the optical purity of natural this compound. jst.go.jp The total synthesis of racemic (±)-Tensyuic acid B provided the necessary reference material for these studies. researchgate.net The synthetic racemic mixture contains equal amounts of the (+) and (-) enantiomers.

To determine the stereochemistry of the natural product, the synthesized racemic compound was resolved into its individual enantiomers using chiral chromatography. The optical rotation of the separated synthetic enantiomers was then compared to the optical rotation of the natural this compound isolated from Aspergillus niger. This comparison revealed that natural this compound is optically active, consisting primarily of the (+)-enantiomer. The enantiomeric excess (e.e.) of the natural product was determined to be greater than 98%, indicating a high degree of stereoselectivity in its biosynthesis. jst.go.jp

Table 2: Comparison of Optical Rotation Data

| Compound | Specific Rotation [α]D | enantiomeric excess (e.e.) | Source |

|---|---|---|---|

| Natural this compound | +12.5 (c 0.5, CHCl3) | >98% | jst.go.jp |

| Synthetic (+)-Tensyuic Acid B | +12.6 (c 0.5, CHCl3) | N/A | jst.go.jp |

Design and Synthesis of this compound Analogues

The successful total synthesis of this compound opens the door for the design and synthesis of various analogues for research purposes. These analogues, featuring deliberate structural modifications, are valuable tools for comparative studies and for exploring structure-activity relationships in various chemical or biological contexts.

Structural Modifications of the Alkyl Chain and Itaconic Acid Moiety for Research Purposes

The structure of this compound offers several sites for modification to generate a library of analogues. Key areas for structural variation include the alkyl chain and the itaconic acid moiety.

Alkyl Chain Modification: The length of the hexyl side chain can be varied, synthesizing analogues with shorter (e.g., butyl, pentyl) or longer (e.g., heptyl, octyl) alkyl groups. Furthermore, branching, unsaturation (double or triple bonds), or the introduction of functional groups (e.g., hydroxyl, keto) along the chain could be explored. These changes would be achieved by using different Grignard reagents in the conjugate addition step of the synthesis.

Itaconic Acid Moiety Modification: The itaconic acid core can also be altered. For example, the methyl ester could be changed to other esters (ethyl, propyl, etc.) to study the influence of the ester group's size. The free carboxylic acid could be esterified or converted into an amide. The methylene (B1212753) group (=CH2) is another point of modification; it could be hydrogenated or substituted with other groups.

Synthetic Routes to Related Alkylitaconic Acid Derivatives for Comparative Studies

The synthetic methodology developed for this compound is adaptable for producing a range of related alkylitaconic acid derivatives for comparative analysis. jst.go.jp The core synthetic strategy, involving the Michael addition of a nucleophile to an itaconate derivative, is a versatile platform.

Biological Activities and Cellular Mechanisms of Tensyuic Acid B

Antibacterial Activity Profiles in In Vitro Assays

The antibacterial properties of tensyuic acid B and its related congeners (Tensyuic acids A, C, D, E, and F) have been evaluated to understand their spectrum of activity.

Initial antimicrobial screenings of the tensyuic acids were conducted using the paper disk diffusion method against a panel of microorganisms. kitasato-u.ac.jp In these assays, this compound did not exhibit a significant inhibitory effect on the tested microbes at a concentration of 50 μ g/disk . kitasato-u.ac.jp Specifically, against the Gram-positive model bacterium Bacillus subtilis, this compound showed no discernible zone of inhibition. kitasato-u.ac.jp This lack of activity was also observed for most of its other congeners, with the notable exception of Tensyuic acid C. kitasato-u.ac.jpjst.go.jp The difference in antimicrobial potency between the tensyuic acids is thought to be related to the functional groups present on their alkyl chain tail structures. researchgate.net

While this compound was found to be largely inactive in antibacterial assays, its congener, Tensyuic acid C, displayed moderate activity against Bacillus subtilis. jst.go.jpresearchgate.netnih.gov This finding highlights the structural nuances that determine the antibacterial efficacy within this compound family. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth. idexx.dknih.gov

The reported inhibition data for Tensyuic acids B and C against Bacillus subtilis are summarized below.

| Compound | Test Organism | Inhibition Zone (at 50 μg/disk) | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | No inhibition zone | kitasato-u.ac.jp |

| Tensyuic acid C | Bacillus subtilis | 10 mm | kitasato-u.ac.jpjst.go.jp |

Activity Spectrum Against Model Bacterial Strains (e.g., Bacillus subtilis)

Antiprotozoan Activity Assessments In Vitro

Beyond antibacterial screening, the biological evaluation of tensyuic acids has extended to their effects on parasitic protozoa, which are responsible for significant human diseases.

This compound has demonstrated notable efficacy against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, or "sleeping sickness," in mammals. researchgate.netbioline.org.br In in vitro assays against the GUTat 3.1 strain of the parasite, this compound showed potent anti-trypanosomal activity. researchgate.net Its activity was significantly greater than that of its congeners, Tensyuic acids C and E, under the same experimental conditions. researchgate.net The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

The comparative anti-trypanosomal activities are detailed in the table below.

| Compound | Test Organism | IC₅₀ Value (μg/mL) | Reference |

|---|---|---|---|

| This compound | Trypanosoma brucei brucei (GUTat 3.1) | 1.95 | researchgate.net |

| Tensyuic acid C | Trypanosoma brucei brucei (GUTat 3.1) | > 12.5 | researchgate.net |

| Tensyuic acid E | Trypanosoma brucei brucei (GUTat 3.1) | > 12.5 | researchgate.net |

Investigation of Cellular Targets and Molecular Mechanisms of Action

Understanding the specific molecular targets and pathways affected by this compound is crucial for elucidating how it exerts its biological effects, particularly its potent anti-trypanosomal activity.

The precise molecular mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from the general characteristics of its chemical class and the known vulnerabilities of its target organisms. It is suggested that the vinylidene group common to itaconic acid derivatives may play a role in their biological functions. researchgate.net

For its antiprotozoan activity against Trypanosoma brucei, several enzymatic pathways are known to be essential for the parasite's survival and are common targets for other trypanocidal compounds. These include enzymes involved in redox balance and folate metabolism, such as trypanothione (B104310) reductase (TR) and pteridine (B1203161) reductase 1 (PTR1). plos.orgmdpi.com Trypanothione reductase is a key enzyme that protects the parasite from oxidative stress and has no close homolog in humans, making it an attractive drug target. plos.org While it has not been confirmed for this compound, it is plausible that its mechanism could involve the inhibition of such critical parasite-specific enzymes.

Another potential mechanism could involve the disruption of key metabolic pathways. For example, some compounds secreted by T. brucei itself can modulate host immune responses by activating the Nrf2/HO-1 pathway. nih.gov It is conceivable that an external agent like this compound could interfere with the parasite's own metabolic or signaling pathways. The biosynthesis of tensyuic acids involves key enzymes like fatty acid synthase and citrate (B86180) synthase, though this relates to their production rather than their mechanism of action. nih.gov Further research is required to identify the specific cellular targets and molecular interactions of this compound that lead to the inhibition of Trypanosoma brucei growth.

Advanced Analytical Methodologies for Tensyuic Acid B Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Dereplication

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of Tensyuic acid B, providing precise mass measurements that facilitate the determination of its elemental composition. For compounds with a molecular weight under 400–600 Da, such as this compound, HRMS instruments with a mass accuracy of less than 1.5 ppm can often unambiguously provide the elemental composition. nih.govcore.ac.uk This level of accuracy is critical for distinguishing between isomers and confirming the identity of the compound in complex biological extracts. Time-of-flight (TOF) based mass spectrometers further enhance this capability by providing an accurate isotope pattern, increasing the certainty of elemental composition identification. nih.gov

A key application of HRMS in this context is "aggressive dereplication," a rapid screening process to identify known compounds in microbial extracts. nih.govcore.ac.ukdtu.dk This approach involves analyzing the extracts using a fast chromatography method coupled with HRMS and then automatically searching the resulting data against a comprehensive database of known metabolites. nih.govcore.ac.uknih.gov this compound, with the elemental composition C12H18O6, has been successfully identified in extracts from Aspergillus niger using this methodology. nih.govdtu.dkdtu.dkscispace.com

Liquid Chromatography-Mass Spectrometry (LC/MS) and LC-MS/MS Applications

Liquid chromatography coupled with mass spectrometry (LC/MS), and particularly tandem mass spectrometry (LC-MS/MS), is the principal analytical technique for investigating microbial metabolites like this compound. core.ac.ukdtu.dk The coupling of ultra-high performance liquid chromatography (UHPLC) with a quadrupole time-of-flight (QTOF) mass spectrometer provides both full scan accurate mass data and fragmentation data (MS/MS), which are invaluable for structural confirmation. core.ac.uk

In typical applications, fungal extracts are analyzed using a UHPLC system connected to the mass spectrometer via an electrospray ionization (ESI) source, often operated in positive ion mode (ESI+) for the detection of this compound. nih.govnih.gov The MS/MS data, which shows characteristic fragment ions, offers a higher degree of confidence in compound identification compared to full scan MS data alone. core.ac.ukdtu.dk This data can be matched against spectral libraries for unambiguous identification. core.ac.ukdtu.dk The development of methods that utilize compound libraries to screen LC/MS data allows for the rapid annotation of known compounds, enabling researchers to quickly focus on potentially novel substances. core.ac.ukdtu.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (UV, NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. researchgate.netnih.govfrontiersin.org While mass spectrometry provides the elemental formula, NMR reveals the precise arrangement of atoms within the molecule, including the carbon skeleton and the position of functional groups. The process typically involves isolating the pure compound from a culture broth, often through solvent extraction and multiple chromatographic steps like HPLC. researchgate.netnih.govfrontiersin.org

Once purified, the compound is subjected to a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques. frontiersin.org The resulting spectral data is then compared with published data for known alkylitaconic acids to confirm the structure of this compound. researchgate.netfrontiersin.org This comprehensive spectroscopic analysis, combining UV, NMR, and MS data, is the definitive method for structural characterization. researchgate.net For instance, the UV spectrum of this compound shows absorption maxima at 204 nm and 207 nm. dtu.dkscispace.com

| Spectroscopic Data for this compound | |

| Technique | Data |

| Molecular Formula | C12H18O6 nih.govdtu.dkscispace.com |

| HRMS (ESI+) [M+H]⁺ | 259.1103 dtu.dkscispace.com |

| UV λmax (nm) | 204, 207 dtu.dkscispace.com |

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental for both the isolation and the quantitative analysis of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a powerful tool for the analysis of this compound. nih.govcore.ac.ukresearchgate.net The DAD provides UV-Vis spectra for each eluting peak, which serves as an important orthogonal detection method to mass spectrometry. nih.gov This information on the conjugated double-bond systems can be used to confirm or reject potential candidates identified by a database search based on mass alone. nih.gov

A common method involves a 15-minute UHPLC-DAD-HRMS analysis on a C18 column using a water-acetonitrile gradient. nih.govdtu.dk This setup allows for the rapid screening of fungal extracts. nih.gov HPLC is also the final step in the purification process to obtain pure this compound for structural elucidation by NMR and for bioactivity testing. researchgate.netnih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites and Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of related metabolites and potential precursors in the biosynthetic pathway of alkylcitric acids like this compound. nih.gov For GC-MS analysis, the sample, such as a culture extract, typically requires derivatization to increase the volatility of the analytes. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts acidic and hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov This technique is particularly useful for identifying and quantifying the various alkylcitric acids produced by a fungal strain, providing insights into its metabolic profile and biosynthetic capabilities. nih.gov

Methods for Chiral Analysis and Optical Purity Determination (e.g., Chirabite-AR)

The determination of stereochemistry is a critical aspect of natural product chemistry. For this compound, its optical purity has been determined using a chiral shift reagent in conjunction with NMR spectroscopy. researchgate.netkindai.ac.jpresearchgate.net Specifically, Chirabite-AR, a commercially available chiral solvating agent, has been successfully used for this purpose. researchgate.netkindai.ac.jpresearchgate.netdoi.org When the chiral reagent is added to a solution of the racemic or enantiomerically enriched compound, it forms diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. researchgate.net This allows for the differentiation and quantification of the enantiomers present, thereby establishing the optical purity of the natural product. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

In the analytical study of this compound, a dicarboxylic acid, chemical derivatization is a crucial strategy to overcome inherent challenges in its detection and separation. Due to its polar nature and lack of a strong chromophore, direct analysis of this compound by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) can suffer from low sensitivity and poor peak shape. nih.govresearchgate.net Derivatization modifies the chemical structure of this compound by introducing a tag that enhances its detectability and improves its chromatographic behavior. researchgate.netajol.info This process is essential for achieving the high sensitivity and selectivity required for detailed metabolic studies and accurate quantification in various matrices. researchgate.netacs.org

The primary goals of derivatizing this compound are to increase its volatility for GC analysis, introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC, and to improve its ionization efficiency for mass spectrometry (MS) detection. researchgate.netresearchgate.nettcichemicals.com By converting the polar carboxylic acid groups into less polar and more volatile esters or other derivatives, issues such as peak tailing and poor resolution can be significantly mitigated. jfda-online.com

Derivatization Reagents and Reaction Optimization

The selection of an appropriate derivatization reagent for this compound depends on the analytical technique being employed (GC or HPLC) and the specific requirements of the analysis. The derivatization reaction must be optimized in terms of reagent concentration, temperature, and time to ensure a complete and reproducible conversion of this compound to its derivative.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, silylation is a widely used derivatization technique for carboxylic acids. research-solution.comlmaleidykla.lt This involves replacing the active hydrogen atoms of the carboxylic acid groups with a trimethylsilyl (TMS) group. phenomenex.com

Common Silylation Reagents for this compound (by analogy with other dicarboxylic acids):

| Reagent Name | Abbreviation | Typical Reaction Conditions | Notes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with a catalyst like TMCS (1-10%). The reaction is typically heated (e.g., 60-80°C) for a duration ranging from minutes to hours to ensure complete derivatization. research-solution.comresearchgate.net | Highly reactive and its byproducts are volatile, which minimizes chromatographic interference. lmaleidykla.lt |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, often used with a catalyst and heating. researchgate.net | Another powerful silylating agent with similar properties to BSTFA. |

| Trimethylchlorosilane | TMCS | Primarily used as a catalyst in conjunction with other silylating reagents like BSTFA to increase their reactivity. | Enhances the derivatization of sterically hindered carboxylic acids. |

This table is based on derivatization strategies for similar carboxylic acids and can be applied to this compound research.

Optimization of silylation for this compound would involve adjusting the ratio of the silylating reagent to the analyte, the amount of catalyst, and the reaction temperature and time to achieve maximum derivatization yield. research-solution.com For instance, a common starting point would be to react the sample with a mixture of BSTFA and 1% TMCS in a suitable solvent like pyridine, followed by heating at 60°C for 30-60 minutes. research-solution.com

For High-Performance Liquid Chromatography (HPLC) , especially when coupled with mass spectrometry (LC-MS), derivatization aims to enhance ionization efficiency and improve chromatographic retention. researchgate.netresearchgate.net Charge-reversal derivatization is a particularly effective strategy for dicarboxylic acids like this compound, converting the negatively ionizable carboxyl groups into positively ionizable derivatives. nih.gov

Potential Derivatization Reagents for this compound in HPLC-MS:

| Reagent Name | Abbreviation | Principle of Action | Potential Benefits for this compound Analysis |

| Dimethylaminophenacyl bromide | DmPABr | This reagent reacts with carboxylic acid groups under mild basic conditions, introducing a dimethylaminophenacyl group. This allows for charge reversal and detection in positive ionization mode. nih.gov | Significantly enhances sensitivity, mass fragmentation, and chromatographic separation for dicarboxylic acids. nih.gov |

| 5-(Diisopropylamino)amylamine | DIAAA | Derivatizes carboxyl-containing metabolites, enhancing sensitivity and tuning the polarity of the molecule for improved chromatographic separation. acs.org | Can improve the separation of a wide range of carboxylic acids with varying polarities in a single run. acs.org |

| 4-Bromo-N-methylbenzylamine | 4-BNMA | Reacts with mono-, di-, and tri-carboxylic acids, facilitating detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). The bromine atom provides a distinct isotopic pattern for clear identification. nih.gov | Offers high sensitivity with low limits of detection. nih.gov |

| Trialkyloxonium tetrafluoroborates | R₃O⁺BF₄⁻ | Powerful alkylating agents that can convert carboxylic acids to their corresponding esters in a simple, single-step reaction. nih.gov | The reaction is versatile and can be performed in both aqueous and organic media. nih.gov |

This table outlines potential derivatization reagents for this compound based on successful applications with other carboxylic acids.

Reaction optimization for these HPLC-based derivatization methods would focus on factors such as pH, the choice of coupling agents (if required), reaction time, and temperature to ensure efficient and complete derivatization of this compound. acs.orgnih.gov

Improved Sensitivity and Chromatographic Separation of Isomers

A significant advantage of chemical derivatization is the substantial improvement in analytical sensitivity. For carboxylic acids, which often exhibit poor ionization efficiency in mass spectrometry, derivatization can lead to a dramatic increase in signal intensity. nih.govmdpi.com For example, derivatization of dicarboxylic acids with dimethylaminophenacyl bromide (DmPABr) has been shown to achieve exceptionally low limits of detection (LLOD < 266 fg) and quantification (LLOQ < 805 fg) in LC-MS/MS analysis. nih.gov Similarly, the use of other reagents for fatty acid analysis has resulted in sensitivity enhancements of up to 5000-fold compared to the underivatized compounds. mdpi.com Applying such strategies to this compound would enable its detection and quantification at very low concentrations in biological samples.

Furthermore, derivatization plays a critical role in the chromatographic separation of isomers. tcichemicals.com this compound has stereoisomers, and their separation is essential for understanding their distinct biological activities. sigmaaldrich.comntu.edu.sg Standard chromatographic methods may fail to resolve these isomers. ajol.info

One approach to separating enantiomers is to use a chiral derivatizing agent to convert them into diastereomers. These diastereomeric derivatives have different physical properties and can be separated on a standard, achiral chromatographic column. ntu.edu.sgnih.gov Alternatively, derivatization can improve the peak shape and resolution of isomers on a chiral stationary phase (CSP) in either GC or HPLC. sigmaaldrich.comsigmaaldrich.com By reducing the polarity and preventing unwanted interactions with the stationary phase, derivatization leads to sharper peaks and better separation of closely eluting isomers. jfda-online.com For complex separations, tandem liquid chromatography (LC/LC-MS/MS), which combines different chromatographic techniques like chiral and reversed-phase chromatography, can be employed after derivatization to achieve the necessary resolution of isomers like this compound.

Future Research Directions and Translational Challenges for Tensyuic Acid B

Unveiling Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of tensyuic acids, like other fungal secondary metabolites, is orchestrated by a cluster of genes. nih.gov In fungi, the genes responsible for producing a specific secondary metabolite are typically located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govcore.ac.uk These clusters usually contain a core enzyme-encoding gene—such as a polyketide synthase (PKS) or a fatty acid synthase (FAS)—along with genes for modifying enzymes and transcription factors that regulate the cluster's expression. nih.govnih.gov

For alkylitaconic acids like tensyuic acid B, the biosynthesis is thought to involve a fatty acid synthase or a highly reducing PKS for the alkyl side chain and citrate-modifying enzymes for the itaconic acid head. nih.gov Research on Aspergillus niger has led to the identification of a transcriptional regulator, akcR, involved in alkylcitrate biosynthesis. nih.gov Overexpression of akcR resulted in the production of several alkylcitric acids, confirming its role as a key regulator. nih.govfrontiersin.org

However, the complete biosynthetic pathway for this compound remains to be fully elucidated. For instance, the specific enzymes responsible for the hydroxylations and other modifications that distinguish this compound from other members of its family are yet to be characterized. nih.gov Furthermore, the production of tensyuic acids with different carbon chain lengths in A. niger FKI-2342 suggests the involvement of multiple, distinct fatty acid synthases that are not active in all producing strains. frontiersin.org

Future research must focus on identifying and functionally characterizing these unlinked and uncharacterized genes. nih.govfrontiersin.org Genome-wide co-expression network analysis, which connects the expression of clustered and unclustered transcription factors to secondary metabolic pathways, presents a powerful tool for this purpose. nih.govjst.go.jp By analyzing gene expression profiles across numerous conditions, it is possible to identify regulatory genes that are co-regulated with the tensyuic acid BGC, thereby uncovering the broader regulatory network. nih.gov Deciphering these complex, and sometimes cascading, regulatory networks is crucial for understanding how and when this compound is produced and for designing effective metabolic engineering strategies. typeset.io

Table 1: Putative Gene Functions in Alkylitaconic Acid Biosynthesis

| Gene/Enzyme Class | Putative Function in this compound Biosynthesis | Source |

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Synthesis of the hydrocarbon "tail" | nih.gov |

| Citrate-modifying enzymes | Production of the citrate-derived "head" | nih.gov |

| akcR (Transcription Factor) | Positive regulator of the alkylcitric acid gene cluster | nih.govfrontiersin.org |

| Alcohol Dehydrogenase / Aldehyde Dehydrogenase | Potential tailoring enzymes for forming Tensyuic acids B, C, and D | nih.gov |

| O-methyltransferase / O-ethyltransferase | Potential tailoring enzymes for forming Tensyuic acids A, E, and F | nih.gov |

| cis-aconitate decarboxylase (cadA) | Involved in itaconic acid biosynthesis; orthologue found outside the main cluster in A. niger | frontiersin.org |

Development of Advanced Metabolic Engineering Strategies for Overcoming Low Natural Production Yields

A significant barrier to the study and potential application of this compound is its low natural production yield, often in the nanogram to milligram per liter range. frontiersin.org Fungi possess the genetic capability to produce a vast array of secondary metabolites, but many of their biosynthetic gene clusters are silent or expressed at very low levels under standard laboratory conditions. nih.govresearchgate.net Overcoming this limitation is a key challenge in natural product research.

Advanced metabolic engineering offers a suite of powerful tools to enhance the production of desired fungal metabolites. editverse.com Strategies that have been successfully applied to other fungal products could be adapted for this compound. nih.gov These include:

Overexpression of Pathway-Specific Regulators: As demonstrated with akcR for alkylcitric acids, overexpressing a key positive transcriptional regulator can significantly boost the output of the entire biosynthetic pathway. nih.govfrontiersin.org

Targeted Gene Overexpression: Increasing the expression of rate-limiting enzymes within the pathway, such as the backbone synthase or specific tailoring enzymes, can increase metabolic flux towards the final product. nih.gov For example, in A. niger, overexpressing a putative cytosolic citrate (B86180) synthase (citB) led to a dramatic increase in itaconic acid production. nih.gov

Heterologous Expression: Moving the entire biosynthetic gene cluster from the native producer, which may be slow-growing or genetically intractable, into a well-characterized industrial host like Aspergillus niger can facilitate high-level production. nih.gov A. niger is already an established industrial producer of organic acids like citric acid. researchgate.net

Optimization of Fermentation Conditions (OSMAC): The "One Strain, Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. nih.govencyclopedia.pub This can activate silent gene clusters and enhance the yield of specific metabolites. nih.govencyclopedia.pub Statistical methods like Response Surface Methodology (RSM) can be used to systematically optimize these multiple parameters for improved yields. editverse.com

These genetic and fermentation-based strategies can be used in concert to rewire the metabolism of the producing organism, channeling precursors towards this compound and away from competing pathways, thereby overcoming the challenge of low natural titers. nih.govencyclopedia.pub

Table 2: Metabolic Engineering Strategies for Enhanced Production

| Strategy | Description | Potential Application for this compound | Source |

| Regulator Overexpression | Increasing the expression of a key transcription factor to activate the entire BGC. | Overexpress akcR or other identified regulatory genes. | nih.govfrontiersin.org |

| Gene Overexpression | Boosting levels of specific biosynthetic enzymes to increase metabolic flux. | Overexpress the backbone FAS/PKS and specific tailoring enzymes. | nih.gov |

| Heterologous Host Expression | Transferring the BGC to a robust, industrial-grade fungal chassis. | Move the this compound cluster into a high-producing Aspergillus niger strain. | nih.gov |

| Fermentation Optimization (OSMAC) | Systematically varying culture conditions to induce or enhance production. | Screen different media, temperatures, and pH levels to find optimal production conditions. | nih.govencyclopedia.pub |

| Statistical Methods (e.g., RSM) | Using experimental design to efficiently optimize multiple production parameters. | Apply RSM to fine-tune fermentation conditions for maximal yield. | editverse.com |

Exploration of Broader Biological Activities and Potential Pharmacological Targets Based on Alkylitaconic Acid Family

This compound belongs to the broader family of itaconic acid derivatives, which are known to exhibit a wide range of biological activities. researchgate.netnih.gov While Tensyuic acid C has shown moderate activity against Bacillus subtilis, the activities of other tensyuic acids, including B, are less characterized. jst.go.jpresearchgate.net The alkylitaconic acid family as a whole has demonstrated antimicrobial, anti-inflammatory, antitumor, and plant growth-regulating properties. researchgate.netnih.govresearchgate.net

Exploring the therapeutic potential of this compound can be guided by the known activities of its structural relatives:

Anti-inflammatory and Immunomodulatory Effects: Itaconic acid itself is produced by mammalian immune cells and has anti-inflammatory properties. google.comwikipedia.org It and its derivatives, like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI), can inhibit key inflammatory pathways by targeting proteins such as succinate (B1194679) dehydrogenase (SDH), KEAP1, and NLRP3. wikipedia.orgrsc.org 4-OI has also been shown to inhibit Janus kinase 1 (JAK1), a key enzyme in cytokine signaling. rsc.org Given these precedents, this compound should be investigated for its potential to modulate inflammatory responses.

Antimicrobial and Antiviral Activities: The itaconic acid scaffold is a known antimicrobial. researchgate.net A recent study also identified itaconic acid derivatives as potent inhibitors of the influenza A virus by targeting the viral nucleoprotein. acs.org This opens a promising avenue for investigating the antiviral potential of this compound.

Anticancer Activity: Hexylitaconic acid, another member of the family, exhibits antitumor activity by inhibiting the interaction between p53 and its negative regulator, MDM2. researchgate.net Interestingly, the tensyuic acids A-F did not show this specific activity, suggesting that structural variations significantly impact the mechanism of action and that this compound may have different anticancer targets. researchgate.net

Plant Growth Regulation: Some alkylitaconic acids, such as hexylitaconic acid, have been shown to promote the growth of rice seedlings, indicating potential applications in agriculture. researchgate.net

This family-based approach provides a rational basis for designing screening campaigns to uncover the full biological activity profile of this compound and identify its specific molecular targets.

Table 3: Reported Biological Activities of the Alkylitaconic Acid Family

| Compound/Derivative | Reported Biological Activity | Potential Target/Mechanism | Source |

| Itaconic Acid | Anti-inflammatory, Antimicrobial | Succinate Dehydrogenase (SDH) inhibition | google.comwikipedia.orgrsc.org |

| Dimethyl Itaconate (DI) | Anti-inflammatory, Induces trained immunity | KEAP1 inactivation, NLRP3 inhibition | wikipedia.orgrsc.org |

| 4-Octyl Itaconate (4-OI) | Anti-inflammatory | JAK1/STAT6 inhibition, KEAP1 inactivation | wikipedia.orgrsc.org |

| Hexylitaconic Acid | Antitumor, Plant growth promotion | p53-MDM2 interaction inhibition | researchgate.netresearchgate.net |

| Tensyuic Acid C | Antibiotic (Gram-positive bacteria) | Not specified | jst.go.jpresearchgate.net |

| Unnamed Itaconic Acid Derivative | Anti-influenza A virus | Nucleoprotein targeting, RNP export disruption | acs.org |

Rational Design and Synthesis of Novel Derivatized Analogues for Enhanced Bioactivity or Specificity

Once a biological activity for this compound is confirmed, rational design and chemical synthesis can be employed to create derivatized analogues with improved properties. nih.govrsc.org The goal of derivatization is to enhance potency, improve specificity, increase stability, or alter pharmacokinetic properties. researchgate.netsigmaaldrich.com This process involves making specific chemical modifications to the parent molecule's structure. rsc.org

For this compound, several strategies could be pursued:

Modifying the Alkyl Chain: The length and branching of the alkyl "tail" can be systematically varied. This could influence lipophilicity, which affects membrane permeability and interaction with hydrophobic binding pockets.

Altering the Itaconic Acid Headgroup: The carboxylic acid groups are key functional handles for derivatization. They can be converted into esters, amides, or other functional groups to probe interactions with target proteins and potentially improve cell permeability. nih.gov The synthesis of various itaconic acid derivatives has already been shown to yield compounds with potent anti-influenza activity. acs.org

Stereochemical Control: The total synthesis of tensyuic acids has been achieved, which allows for the preparation of stereochemically pure isomers. jst.go.jpresearchgate.net This is crucial, as different stereoisomers can have vastly different biological activities.

Click Chemistry and Parallel Synthesis: Modern synthetic methods like click chemistry and parallel synthesis can be used to rapidly generate libraries of this compound analogues, allowing for a more efficient exploration of the structure-activity relationship (SAR). rsc.orgresearchgate.net

A successful example of this approach is the rational design of oleanolic acid derivatives, where docking studies guided the synthesis of new compounds with enhanced inhibitory activity against topoisomerases I and II. nih.gov Similarly, by synthesizing analogues of this compound and its intermediates, researchers have already identified compounds with promising anti-trypanosomal activity. researchgate.net This highlights the power of synthetic chemistry to not only confirm structures but also to discover new biological functions and generate leads for drug development. researchgate.net

Application of Computational Chemistry and Drug Design Approaches for Target Prediction and Mechanism Elucidation

Computational chemistry and drug design provide powerful, cost-effective tools to accelerate the process of target identification and mechanism of action studies for natural products like this compound. frontiersin.orgnih.gov These in silico methods can guide experimental work, saving time and resources. springernature.comscielo.br

Key computational approaches applicable to this compound include:

Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often bind to similar biological targets. nih.gov The structure of this compound can be compared against large databases of compounds with known targets to generate a list of potential protein partners. nih.govrsc.org This "target fishing" or "reverse docking" approach can rapidly generate hypotheses for experimental validation. nih.govscielo.org.mx

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a potential target protein is known (either from crystallography, NMR, or homology modeling), molecular docking can be used to predict how this compound might bind to it. biointerfaceresearch.comnih.gov Docking simulations can predict the binding pose and estimate the binding affinity, providing insights into the molecular interactions driving recognition. springernature.combiointerfaceresearch.com This was used effectively in a study on itaconic acid, which predicted strong binding affinity to specific anticancer protein targets, later supported by molecular dynamics simulations. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): Once a library of this compound analogues has been synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. scielo.br These models can identify the key structural features responsible for activity and predict the potency of new, unsynthesized analogues, thereby guiding the design of more effective compounds. scielo.br

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time, providing a more realistic view of the binding stability and the conformational changes that may occur upon binding. biointerfaceresearch.com

By integrating these computational strategies, researchers can de-orphan natural products, elucidate their mechanisms of action, and rationally design next-generation compounds with superior therapeutic profiles. frontiersin.orgrsc.orgscielo.org.mx

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Tensyuic acid B from natural sources?

- Methodological Answer : this compound, a nitrogen-containing compound, is typically isolated via liquid chromatography (LC) coupled with mass spectrometry (MS) for preliminary detection . Fractionation using reverse-phase chromatography followed by nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. Challenges arise due to co-eluting compounds (e.g., niasperones, aurasperones) with similar UV–Vis spectra, necessitating high-resolution MS (HRMS) for differentiation . Researchers should prioritize reproducibility by documenting solvent systems, column specifications, and ionization parameters.

Q. What are the known pharmacological activities of this compound, and how are these assays designed?

- Methodological Answer : Pharmacological studies often employ in vitro models (e.g., enzyme inhibition assays, cytotoxicity screens) using standardized cell lines (e.g., HEK293, HepG2). For example, bioactivity-guided fractionation can link this compound to observed effects. Dosing regimens should include positive controls (e.g., known inhibitors) and multiple replicates to account for biological variability. Researchers must validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to minimize false positives .

Advanced Research Questions

Q. How can researchers investigate the biosynthetic pathways of this compound in Aspergillus carbonarius?

- Methodological Answer : Isotopic labeling (e.g., -acetate) combined with gene cluster analysis via CRISPR-Cas9 knockout studies can map biosynthetic routes. RNA-seq data from fungal cultures under varying nutrient conditions may identify polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) genes linked to this compound production. Researchers should cross-reference genomic data with metabolite profiling (LC-HRMS) to confirm pathway activity .

Q. What analytical strategies address the co-elution of this compound with structurally analogous compounds?

- Methodological Answer : HRMS libraries with fragmentation patterns (MS/MS) enable differentiation of isomers. For instance, pseudo-MS/MS techniques (e.g., MS-All, All-Ions) improve specificity when analyzing complex fungal extracts. Researchers should also employ orthogonal separation methods, such as hydrophilic interaction liquid chromatography (HILIC), to resolve co-eluting peaks .

Q. How should contradictory data on this compound’s bioactivity be analyzed?

- Methodological Answer : Contradictions may arise from variations in fungal strains, extraction protocols, or assay conditions. Systematic meta-analysis of published studies, focusing on variables like solvent polarity and cell line viability thresholds, can identify confounding factors. Researchers should conduct dose-response curves across multiple models and validate findings using in silico docking simulations to assess target binding consistency .

Q. What experimental design principles apply to studying this compound’s in vivo toxicity?

- Methodological Answer : Preclinical toxicity studies require species-specific models (e.g., rodent or zebrafish) with controlled dosing schedules. Key endpoints include organ histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral assessments. Researchers must include sham controls and blinded evaluators to reduce bias. Longitudinal studies with pharmacokinetic profiling (e.g., AUC, ) are essential to distinguish acute vs. chronic effects .

Data and Reproducibility Considerations

- Data Tables : Include retention times, values, and NMR shifts for this compound in supplementary materials to aid cross-lab validation .

- Limitations : Current HRMS libraries lack comprehensive entries for Tensyuic acid analogs, necessitating manual spectral interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.